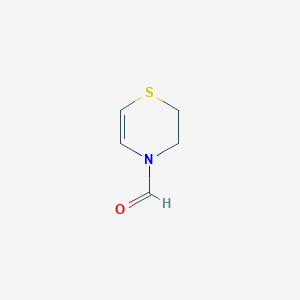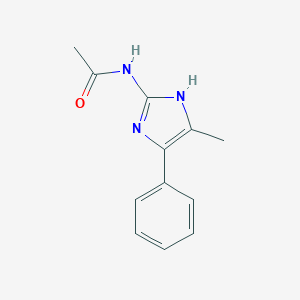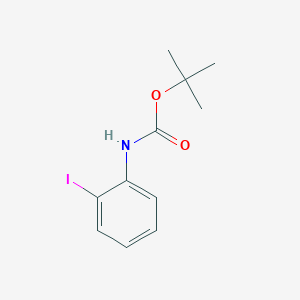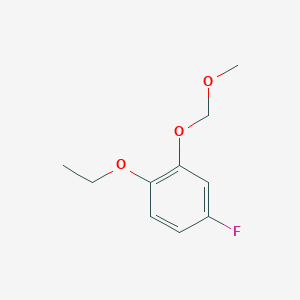
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene
説明
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene, also known as EFMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFMB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C11H13FO3.
作用機序
The mechanism of action of 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene is not fully understood. However, studies have shown that 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been found to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
The advantages of using 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene include its limited solubility in water and its potential for degradation over time.
将来の方向性
For the study of 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene include investigating its potential as an anticancer agent, exploring its applications in material science and organic synthesis, and determining its long-term effects.
科学的研究の応用
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been found to exhibit antitumor activity and is being studied as a potential anticancer agent. 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has also been used as a building block in the synthesis of novel organic compounds with potential pharmaceutical applications. In material science, 1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene has been used as a precursor in the synthesis of functional materials such as liquid crystals and polymers.
特性
CAS番号 |
167683-96-7 |
|---|---|
製品名 |
1-Ethoxy-4-fluoro-2-(methoxymethoxy)benzene |
分子式 |
C10H13FO3 |
分子量 |
200.21 g/mol |
IUPAC名 |
1-ethoxy-4-fluoro-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13FO3/c1-3-13-9-5-4-8(11)6-10(9)14-7-12-2/h4-6H,3,7H2,1-2H3 |
InChIキー |
MNAIGCPVLHLOBM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)F)OCOC |
正規SMILES |
CCOC1=C(C=C(C=C1)F)OCOC |
同義語 |
Benzene, 1-ethoxy-4-fluoro-2-(methoxymethoxy)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

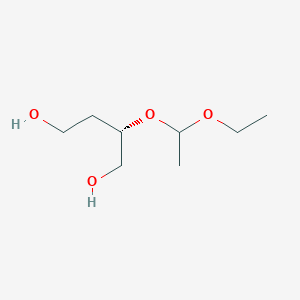
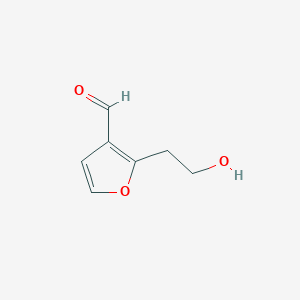

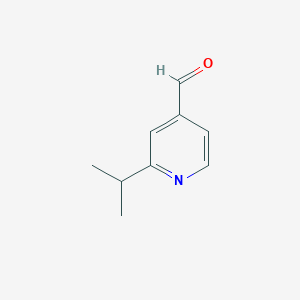
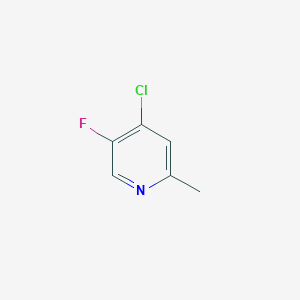

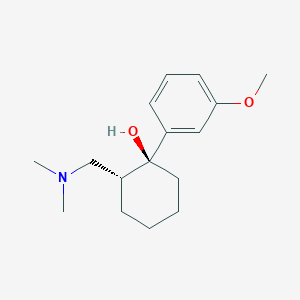

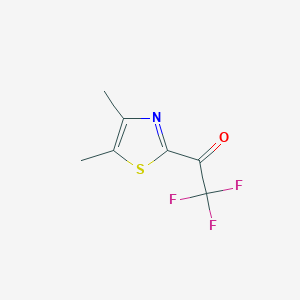
![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
